molecular formula C6H7BrN2O B1377329 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one CAS No. 15862-51-8

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B1377329
CAS No.: 15862-51-8
M. Wt: 203.04 g/mol
InChI Key: ACEXOLGEPCXWEB-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol It is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a methyl group at the 1-position of the dihydropyridin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group at the 5-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The amino group can be introduced using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

Scientific Research Applications

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-bromo-1,2-dihydropyridin-2-one: Lacks the methyl group at the 1-position.

    5-Amino-3-bromo-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one: Contains an oxazolylmethyl group instead of a methyl group.

    5-Amino-3-bromo-6-methyl-1,2-dihydropyridin-2-one hydrochloride: Has a methyl group at the 6-position and is in the hydrochloride form.

Uniqueness

The presence of the methyl group at the 1-position in 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one distinguishes it from other similar compounds.

Properties

IUPAC Name

5-amino-3-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEXOLGEPCXWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270776
Record name 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-51-8
Record name 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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